2,4-Diiodo-6-nitroaniline
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Overview
Description
2,4-Diiodo-6-nitroaniline is an aromatic compound with the molecular formula C6H4I2N2O2. It is characterized by the presence of two iodine atoms and one nitro group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-nitroaniline typically involves the iodination of 2,4-dinitroaniline. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together, which provides high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide remains prevalent due to its efficiency and high yield. The reaction conditions are optimized to ensure safety and cost-effectiveness, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, often in the presence of a suitable solvent like dimethylformamide.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced, such as 2,4-diamino-6-nitroaniline when iodine atoms are replaced with amino groups.
Reduction Reactions: The primary product is 2,4-diiodo-6-aminoaniline when the nitro group is reduced.
Scientific Research Applications
2,4-Diiodo-6-nitroaniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of anti-cancer agents.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-nitroaniline involves its interaction with specific molecular targets, depending on the application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that influence its biological activity.
Comparison with Similar Compounds
- 2,6-Diiodo-4-nitroaniline
- 2,4-Dinitroaniline
- 2,4-Diiodoaniline
Comparison: 2,4-Diiodo-6-nitroaniline is unique due to the specific positioning of its iodine and nitro groups, which significantly influence its reactivity and applications. Compared to 2,6-Diiodo-4-nitroaniline, it exhibits different substitution patterns, leading to varied chemical behavior and potential uses. The presence of both iodine atoms and a nitro group makes it more versatile in synthetic applications compared to 2,4-Dinitroaniline and 2,4-Diiodoaniline.
Properties
IUPAC Name |
2,4-diiodo-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWFXGGTHGLHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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